2-oxo-2-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic synthesis. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound is confirmed using techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with molecular targets within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their function and leading to cytotoxic effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylbarbituric acid
Uniqueness
2-OXO-2-PHENYLETHYL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H18N2O5 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
phenacyl 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H18N2O5/c1-16-23-24(20-9-5-6-10-21(20)28-16)26(32)29(25(23)31)19-13-11-18(12-14-19)27(33)34-15-22(30)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
SSMKSERRFYTKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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